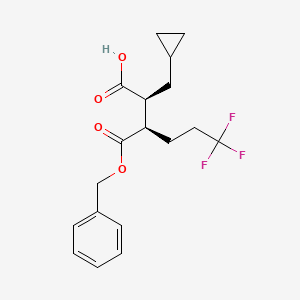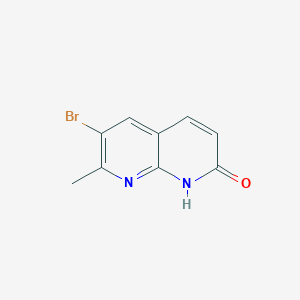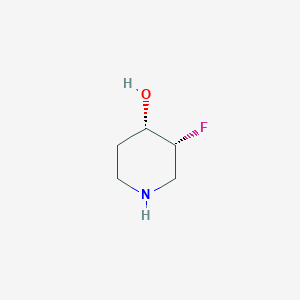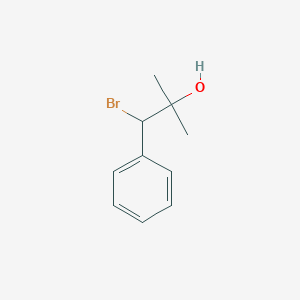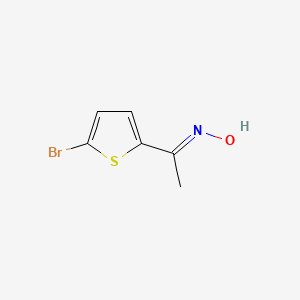![molecular formula C12H12FNO5 B11822870 2-[(2-Fluorophenyl)formamido]pentanedioic acid](/img/structure/B11822870.png)
2-[(2-Fluorophenyl)formamido]pentanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Fluorophenyl)formamido]pentanedioic acid, also known as L-Glutamic acid, N-(2-fluorobenzoyl)-, is a compound with the molecular formula C12H12FNO5 and a molecular weight of 269.23 g/mol . This compound is characterized by the presence of a fluorophenyl group attached to a formamido group, which is further connected to a pentanedioic acid backbone.
Preparation Methods
The synthesis of 2-[(2-Fluorophenyl)formamido]pentanedioic acid typically involves the reaction of L-glutamic acid with 2-fluorobenzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
2-[(2-Fluorophenyl)formamido]pentanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Scientific Research Applications
2-[(2-Fluorophenyl)formamido]pentanedioic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-Fluorophenyl)formamido]pentanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, leading to modulation of their activity. The formamido group plays a crucial role in stabilizing the compound’s interaction with the target molecules .
Comparison with Similar Compounds
2-[(2-Fluorophenyl)formamido]pentanedioic acid can be compared with other similar compounds, such as:
L-Glutamic acid: The parent compound without the fluorophenyl and formamido groups.
N-(2-Chlorobenzoyl)-L-glutamic acid: A similar compound with a chlorophenyl group instead of a fluorophenyl group.
N-(2-Bromobenzoyl)-L-glutamic acid: A similar compound with a bromophenyl group instead of a fluorophenyl group.
The presence of the fluorophenyl group in this compound imparts unique chemical properties, such as increased lipophilicity and enhanced binding affinity to molecular targets, distinguishing it from its analogs .
Properties
Molecular Formula |
C12H12FNO5 |
|---|---|
Molecular Weight |
269.23 g/mol |
IUPAC Name |
2-[(2-fluorobenzoyl)amino]pentanedioic acid |
InChI |
InChI=1S/C12H12FNO5/c13-8-4-2-1-3-7(8)11(17)14-9(12(18)19)5-6-10(15)16/h1-4,9H,5-6H2,(H,14,17)(H,15,16)(H,18,19) |
InChI Key |
YRVUXYINQRKVCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(CCC(=O)O)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




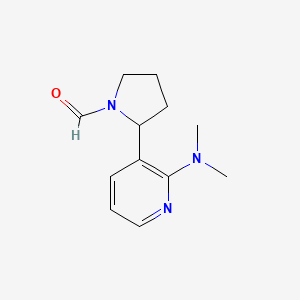
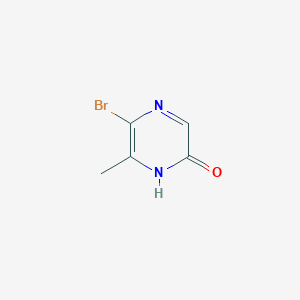
![Glycine, N-(3,5-dibroMo-4-Methylphenyl)-, 2-[(2-hydroxy-5-nitrophenyl)Methylene]hydrazide](/img/structure/B11822809.png)
